trimethyl-1H-imidazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-1H-imidazole-2-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H9ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-1H-imidazole-2-sulfonyl chloride typically involves the chlorosulfonation of trimethylimidazole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Trimethylimidazole is reacted with chlorosulfonic acid at a controlled temperature to form the sulfonyl chloride derivative.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
Scientific Research Applications
Trimethyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl-1H-imidazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylimidazole-2-sulfonyl chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Benzyl-3-methylimidazolium chloride
Uniqueness
Trimethyl-1H-imidazole-2-sulfonyl chloride is unique due to its trimethyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This makes it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
1,4,5-trimethylimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 |
InChI Key |
GDCOUIDHVDYMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)S(=O)(=O)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.